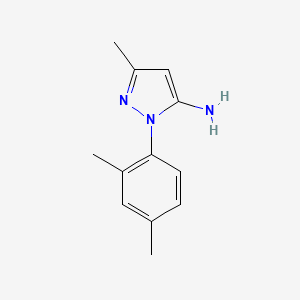

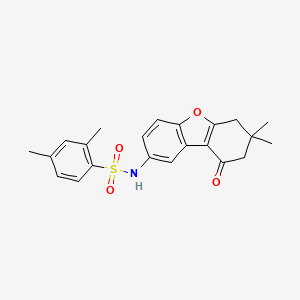

1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine" is part of a broader class of compounds known for their diverse chemical behaviors and potential applications in various fields, including materials science and pharmaceuticals. Although specific studies directly on this compound are limited, research on similar pyrazole derivatives provides valuable insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds, among other methods. One effective route for synthesizing substituted pyrazoles includes the 3+2 annulation method, which has been described for producing various pyrazole derivatives with significant yields and purity (Naveen et al., 2021).

Molecular Structure Analysis

Pyrazole derivatives' molecular structures are characterized using techniques such as NMR, mass spectrometry, UV-Vis, and X-ray crystallography. For instance, X-ray crystallography has confirmed the 3D structure of related pyrazole compounds, revealing details about their crystal packing and molecular conformations (Naveen et al., 2021).

Scientific Research Applications

Synthesis and Characterization

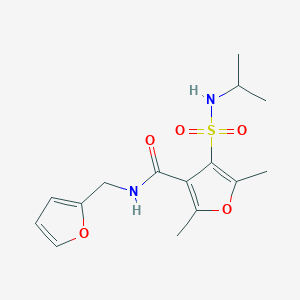

Synthesis and Dyeing Properties : The compound is utilized in synthesizing new heterocycles with anticipated dyeing and biological properties. Azo and bisazo dyes derived from 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, were synthesized and analyzed for their dyeing performance and fastness tests (Bagdatli & Ocal, 2012).

Crystallographic Investigations : Studies involving 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have focused on crystallographic investigations, determining the crystallization behavior in different conditions and using the data to understand the molecular structures and interactions (Hayvalı et al., 2010).

Catalysis in Chemical Synthesis : The compound is used in catalyzing domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These reactions involve the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, showcasing its potential in facilitating complex chemical syntheses (Gunasekaran et al., 2014).

Development of Multicomponent Chemical Entities : The compound has been successfully used in the synthesis of various chemical entities. It's involved in multicomponent reactions leading to the creation of complex molecules, like pyridine-pyrimidines and their derivatives, highlighting its utility in expanding chemical libraries (Rahmani et al., 2018).

Tautomerism Studies : Research on NH-pyrazoles, including derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, provides insights into tautomerism in solution and solid states, contributing to the understanding of chemical behavior in different conditions (Cornago et al., 2009).

Biological Activity and Material Science

Biological Activity Studies : Studies involving derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have explored their potential biological activities. The synthesis, characterization, and X-ray crystal study of these derivatives aim to uncover their biological relevance, particularly in combating cancer and microbial infections (Titi et al., 2020).

Material Science and Corrosion Studies : Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, derivatives of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, have been studied for their inhibitory effect on iron corrosion, indicating their potential application in material science and industrial processes (Chetouani et al., 2005).

Safety And Hazards

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-5-11(9(2)6-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVJXCVTYXQWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)

![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)